Lipophilicity (LogP) Differentiation: Butyl Ester Occupies a Unique Hydrophobicity Window Not Available from Methyl, Ethyl, or tert-Butyl Analogs
Butyl pyrrolidine-3-carboxylate exhibits a computed LogP of 1.06, which is approximately 1.3 log units higher than methyl pyrrolidine-3-carboxylate (LogP −0.26) and approximately 0.6–1.0 log units higher than ethyl pyrrolidine-3-carboxylate (LogP 0.09–0.49). The tert-butyl ester, despite sharing the same molecular formula and weight, shows a LogP range of 0.94–1.22, overlapping with butyl but introducing significant acid-sensitivity that compromises its utility under acidic conditions [1]. Each 1-log-unit increase in LogP corresponds to an approximately 10-fold increase in organic/aqueous partition coefficient, meaning the butyl ester partitions roughly 20-fold more favorably into organic phases than the methyl ester and approximately 4- to 10-fold more favorably than the ethyl ester [2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Butyl pyrrolidine-3-carboxylate: LogP = 1.06 (ChemSpace); LogP = 1.061 (Fluorochem) |
| Comparator Or Baseline | Methyl pyrrolidine-3-carboxylate: LogP = −0.26 (Chembase), −0.23 (ChemTradeHub), 0.10 (ChemSrc); Ethyl pyrrolidine-3-carboxylate: LogP = 0.09 (Fluorochem), 0.49 (BOC Sciences); tert-Butyl pyrrolidine-3-carboxylate: LogP = 0.94 (ChemTradeHub), 1.22 (MolWiki) |
| Quantified Difference | Butyl LogP exceeds methyl LogP by +1.32 to +1.06 log units (~13–21× higher organic-phase partitioning); exceeds ethyl LogP by +0.57 to +0.97 log units (~4–9× higher); is comparable to tert-butyl LogP (±0.1–0.2 log units) but with distinct acid-stability advantage |
| Conditions | Computed LogP values from authoritative chemical databases (ChemSpace, Fluorochem, Chembase, BOC Sciences, MolWiki); consistent methodology not guaranteed across sources |
Why This Matters
Higher lipophilicity directly governs organic-solvent extractability, reverse-phase chromatographic retention, and passive membrane permeability—key parameters for intermediate isolation, purification strategy, and prodrug design where methyl or ethyl esters may be too hydrophilic and tert-butyl esters may be too acid-labile.
- [1] ChemSpace. Butyl pyrrolidine-3-carboxylate – CSSB00011791346. LogP 1.06; Chembase. Methyl pyrrolidine-3-carboxylate – LogP −0.263; Fluorochem. Ethyl (3S)-pyrrolidine-3-carboxylate – LogP 0.094; BOC Sciences. Ethyl Pyrrolidine-3-carboxylate – LogP 0.488; MolWiki. tert-Butyl Pyrrolidine-3-carboxylate – LogP 1.22; ChemTradeHub. tert-Butyl pyrrolidine-3-carboxylate – LogP 0.938. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6), 525–616. (Established LogP–partition relationship: ΔLogP = 1 ≈ 10× partition difference.) View Source
